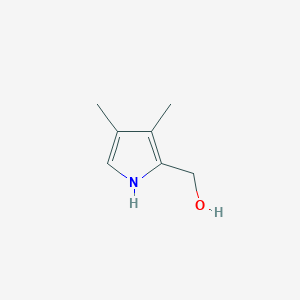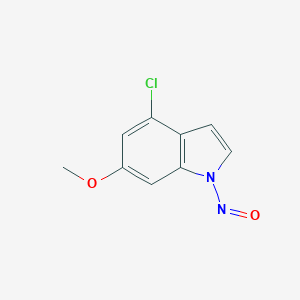
(2Z)-3-amino-5-methyl-1-morpholin-4-ylhexa-2,4-diene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI) is a chemical compound with the molecular formula C11H18N2OS It is known for its unique structure, which includes a morpholine ring substituted with a 3-amino-5-methyl-1-thioxo-2,4-hexadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- typically involves the reaction of morpholine with appropriate precursors under controlled conditions. One common method includes the reaction of morpholine with 3-amino-5-methyl-1-thioxo-2,4-hexadienyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated morpholine derivatives
Scientific Research Applications
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-methyl-2,4-hexadienthiomorpholid
- 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
Uniqueness
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- stands out due to its unique combination of a morpholine ring and a thioxo-hexadienyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced bioactivity and stability, making it a preferred choice in certain research and industrial contexts.
Properties
CAS No. |
140868-77-5 |
|---|---|
Molecular Formula |
C11H18N2OS |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
(2Z)-3-amino-5-methyl-1-morpholin-4-ylhexa-2,4-diene-1-thione |
InChI |
InChI=1S/C11H18N2OS/c1-9(2)7-10(12)8-11(15)13-3-5-14-6-4-13/h7-8H,3-6,12H2,1-2H3/b10-8- |
InChI Key |
DOPCPOHNOOWVLC-NTMALXAHSA-N |
SMILES |
CC(=CC(=CC(=S)N1CCOCC1)N)C |
Isomeric SMILES |
CC(=C/C(=C/C(=S)N1CCOCC1)/N)C |
Canonical SMILES |
CC(=CC(=CC(=S)N1CCOCC1)N)C |
Synonyms |
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)



![Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)](/img/structure/B136221.png)

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)





